molecular formula C5H9NO2 B143059 Methyl azetidine-2-carboxylate CAS No. 134419-57-1

Methyl azetidine-2-carboxylate

Cat. No.: B143059
CAS No.: 134419-57-1
M. Wt: 115.13 g/mol
InChI Key: CHNOQXRIMCFHKZ-UHFFFAOYSA-N
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Description

Methyl azetidine-2-carboxylate is a four-membered nitrogen-containing heterocyclic compound It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity

Biochemical Analysis

Biochemical Properties

Methyl azetidine-2-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its incorporation into proteins, where it can cause protein misfolding and disrupt normal protein function . This compound is known to interact with enzymes such as L-azetidine-2-carboxylate hydrolase, which hydrolyzes the compound, leading to its degradation . Additionally, this compound can be involved in cyclic amino acid metabolism, highlighting its significance in biochemical pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can induce endoplasmic reticulum (ER) stress by causing the accumulation of misfolded proteins, which activates the unfolded protein response (UPR) to restore cellular homeostasis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting normal protein folding and function . The proteotoxic stress caused by this compound can lead to autophagy and changes in calcium homeostasis within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its incorporation into proteins, leading to protein misfolding and subsequent cellular stress . This compound can bind to specific enzymes, such as L-azetidine-2-carboxylate hydrolase, which catalyzes its hydrolysis . The disruption of normal protein folding by this compound can activate various cellular stress responses, including the unfolded protein response and autophagy . Additionally, this compound can influence gene expression by altering the stability and function of proteins involved in transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its degradation can occur through enzymatic hydrolysis . Long-term exposure to this compound can lead to sustained cellular stress and alterations in cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in persistent changes in protein folding and cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can cause mild cellular stress and alterations in protein function . At higher doses, this compound can induce significant proteotoxic stress, leading to severe cellular dysfunction and toxicity . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, including cyclic amino acid metabolism . This compound can be hydrolyzed by specific enzymes, such as L-azetidine-2-carboxylate hydrolase, which plays a role in its degradation . The metabolic pathways involving this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The transport and distribution of this compound are crucial for its involvement in various biochemical processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of this compound is essential for its role in protein folding and cellular stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl azetidine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of β-chloroalcohol with triflate activation followed by displacement with cyanide can yield azetidine derivatives . Another method involves the use of copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl azetidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl azetidine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: A closely related compound with similar structural features but different functional groups.

    2-Azetidinone: Another four-membered nitrogen-containing heterocycle with distinct reactivity and applications.

    β-Lactams: A class of compounds that includes penicillins and cephalosporins, known for their antibacterial activity.

Uniqueness: Methyl azetidine-2-carboxylate is unique due to its specific methyl ester functional group, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives.

Properties

IUPAC Name

methyl azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-8-5(7)4-2-3-6-4/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNOQXRIMCFHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90531752
Record name Methyl azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134419-57-1
Record name Methyl azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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